molecular formula C4H8F2OS B2703692 2-(2,2-Difluoroethoxy)ethanethiol CAS No. 1555211-79-4

2-(2,2-Difluoroethoxy)ethanethiol

Cat. No.: B2703692
CAS No.: 1555211-79-4
M. Wt: 142.16
InChI Key: VHNHRCUXBLSAIZ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)ethanethiol is a synthetic organosulfur compound with the molecular formula C4H8F2OS . This molecule features a unique structure combining a thiol (mercaptan) group with a 2,2-difluoroethoxy chain, making it a compound of interest in various research fields. The presence of the thiol group allows this compound to act as a building block in organic synthesis, particularly in the formation of disulfide bonds or as a ligand for metal complexes . The incorporation of fluorine atoms is a common strategy in materials science to alter the electrochemical stability and physical properties of compounds, suggesting potential applications in the development of advanced materials or as a component in non-aqueous electrolyte systems . Researchers might also utilize this chemical as a precursor for the synthesis of more complex molecules bearing the difluoroethoxy motif. As a thiol, the compound should be handled with care due to the potential for a strong, disagreeable odor, which is characteristic of this class of chemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2OS/c5-4(6)3-7-1-2-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNHRCUXBLSAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555211-79-4
Record name 2-(2,2-difluoroethoxy)ethane-1-thiol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)ethanethiol typically involves the reaction of 2,2-difluoroethanol with an appropriate thiolating agent. One common method is the reaction of 2,2-difluoroethanol with thiourea followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 2-(2,2-Difluoroethoxy)ethanethiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(2,2-Difluoroethoxy)ethanethiol is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of thiol-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The thiol group is known for its antioxidant properties, which could be leveraged in drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)ethanethiol is largely dependent on its functional groups. The thiol group can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares DFEET with structurally related ethanethiol derivatives:

Compound Molecular Formula CAS Number Key Functional Groups Key Properties
2-(2,2-Difluoroethoxy)ethanethiol C₄H₈F₂OS N/A* Thiol (-SH), difluoroethoxy (-OCH₂CF₂H) High reactivity in thiol-ene reactions; enhanced stability due to fluorine atoms
2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanethiol C₈H₁₇N₃O₃S 1347750-79-1 Thiol (-SH), azide (-N₃), triethylene glycol Used in bioconjugation; azide group enables click chemistry
2-(Phenylthio)Ethanethiol C₈H₁₀S₂ 17109-66-9 Thiol (-SH), phenylthio (-SPh) Low solubility in water; aromatic interactions influence reactivity
(2-Fluorophenyl)methanethiol C₇H₇FS N/A Thiol (-SH), fluorophenyl (-C₆H₄F) Electrophilic fluorinated aromatic system; applications in drug synthesis
2-(2-Iodoethoxy)ethan-1-ol C₄H₉IO₂ N/A Iodo (-I), hydroxyl (-OH) Intermediate in nucleophilic substitution reactions (e.g., thiol synthesis)

Research Findings and Industrial Relevance

  • DFEET in Polymers : Its stability and reactivity make it ideal for synthesizing fluorinated polymers with tailored thermal and chemical resistance .
  • Biomedical Applications : Azide-thiol derivatives are pivotal in drug delivery systems, leveraging click chemistry for targeted payload release .
  • Limitations : Phenylthio and fluorophenyl thiols face challenges in aqueous solubility, limiting their use in biological systems without derivatization .

Biological Activity

Overview of the Compound

2-(2,2-Difluoroethoxy)ethanethiol, with the molecular formula C4_4H8_8F2_2OS, is an organosulfur compound notable for its thiol group (-SH) and difluoroethoxy group (-OCH2_2CF2_2-). It is primarily utilized in organic synthesis and biological research due to its unique chemical properties and potential applications in medicine and industry.

  • Molecular Weight : 142.17 g/mol
  • CAS Number : 1555211-79-4
  • Functional Groups : Thiol (-SH), Difluoroethoxy (-OCH2_2CF2_2)

The biological activity of this compound is largely attributed to its thiol group, which can participate in various biochemical reactions:

  • Disulfide Bond Formation : The thiol group can form disulfide bonds with other thiols, influencing protein structure and function.
  • Antioxidant Activity : Thiols are known for their antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Modulation : Interaction with enzymes and proteins can modulate their activity, potentially leading to therapeutic effects.

Antioxidant Properties

The thiol group in this compound may provide significant antioxidant effects. Thiols are known to scavenge free radicals, thus protecting cells from oxidative damage. This property could be leveraged in developing drugs aimed at conditions characterized by oxidative stress.

Drug Development

Research indicates that compounds containing thiol groups can serve as precursors for biologically active molecules. The unique difluoroethoxy group may enhance the pharmacokinetic properties of derivatives synthesized from this compound, making it a candidate for further drug development.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameFunctional GroupsBiological Activity
2-(2,2-Difluoroethoxy)ethanolHydroxyl (-OH)Moderate antioxidant activity
2-(2,2-Difluoroethoxy)ethaneNoneMinimal reactivity; lacks biological activity
CysteineThiol (-SH)Strong antioxidant; involved in protein synthesis

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